molecular formula C11H22O B14140950 4,4-Dimethylnonan-2-one CAS No. 89238-13-1

4,4-Dimethylnonan-2-one

Cat. No.: B14140950
CAS No.: 89238-13-1
M. Wt: 170.29 g/mol
InChI Key: VUNYXOOLSAEATF-UHFFFAOYSA-N
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Description

4,4-Dimethylnonan-2-one (hypothetical structure: C₁₁H₂₂O) is a branched aliphatic ketone featuring a ketone group at the second carbon and two methyl substituents at the fourth carbon of a nine-carbon chain. Such compounds are often used in fragrances, solvents, or organic synthesis intermediates.

Properties

CAS No.

89238-13-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4,4-dimethylnonan-2-one

InChI

InChI=1S/C11H22O/c1-5-6-7-8-11(3,4)9-10(2)12/h5-9H2,1-4H3

InChI Key

VUNYXOOLSAEATF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylnonan-2-one can be synthesized through the selective hydrogenation of 4,8-dimethyl-3,7-nonadien-2-one. This process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 4,4-Dimethylnonan-2-one often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylnonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the reagents used.

Scientific Research Applications

4,4-Dimethylnonan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylnonan-2-one primarily involves its interaction with olfactory receptors, which are responsible for the perception of smell. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic scent. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

4,4-Dimethylthietane-2-one (C₅H₈OS)

  • Structure : A four-membered thiacyclic ketone (thietane ring) with methyl groups at the 4th position .
  • Key Differences: Ring vs. Chain: The thietane ring introduces strain and sulfur participation, enhancing reactivity compared to linear aliphatic ketones. Applications: Cyclic thio-ketones like this may serve as intermediates in pharmaceuticals or agrochemicals, contrasting with the solvent or fragrance uses of aliphatic ketones.

1,3-Dioxolan-2-one Derivatives (e.g., 4,5-Diphenyl-1,3-dioxolan-2-one)

  • Structure : Cyclic carbonates with phenyl substituents (e.g., C₁₅H₁₂O₃) .
  • Key Differences: Functional Group: The 1,3-dioxolan-2-one moiety (cyclic carbonate) is electrophilic and prone to ring-opening reactions, unlike the stable aliphatic ketone group. Aromatic Substituents: Phenyl groups enhance rigidity and π-π interactions, reducing volatility compared to 4,4-Dimethylnonan-2-one. Applications: Used in polymer synthesis (e.g., polycarbonates) or as electrolytes in batteries, diverging from aliphatic ketone applications.

5-(Aminomethyl)-4,4-dimethyloxolan-2-one Hydrochloride (C₇H₁₄ClNO₂)

  • Structure: A five-membered oxolane (tetrahydrofuran derivative) with an aminomethyl group and hydrochloride salt .
  • Key Differences :
    • Charge and Solubility : The hydrochloride salt increases water solubility, unlike neutral aliphatic ketones.
    • Reactivity : The amine group enables nucleophilic reactions, contrasting with the electrophilic ketone group.
    • Applications : Likely used in medicinal chemistry due to its bioactive moieties, whereas aliphatic ketones are more common in industrial solvents.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Functional Groups Key Features
4,4-Dimethylnonan-2-one* C₁₁H₂₂O 170.29 g/mol Aliphatic ketone, branched Hydrophobic, moderate volatility
4,4-Dimethylthietane-2-one C₅H₈OS 116.18 g/mol Thiacyclic ketone High ring strain, polar
4,5-Diphenyl-1,3-dioxolan-2-one C₁₅H₁₂O₃ 240.26 g/mol Cyclic carbonate, aromatic Rigid, π-π interactions
5-(Aminomethyl)-4,4-dimethyloxolan-2-one HCl C₇H₁₄ClNO₂ 179.64 g/mol Oxolane, amine hydrochloride Water-soluble, bioactive

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

  • Branching Effects: The methyl groups in 4,4-Dimethylnonan-2-one would reduce crystallinity and lower melting points compared to cyclic analogs like 1,3-dioxolan-2-one derivatives .
  • Reactivity : Linear aliphatic ketones undergo typical nucleophilic additions (e.g., Grignard reactions), whereas thiacyclic ketones (e.g., 4,4-Dimethylthietane-2-one) may exhibit unique reactivity due to sulfur’s electron-withdrawing effects .
  • Solubility: The hydrochloride salt in 5-(aminomethyl)-4,4-dimethyloxolan-2-one highlights how ionic functionalization drastically alters solubility compared to neutral ketones .

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